molecular formula C13H11ClN4 B038629 (S)-6-Chloro-9-(1-phenylethyl)-9H-purine CAS No. 112089-31-3

(S)-6-Chloro-9-(1-phenylethyl)-9H-purine

Cat. No. B038629
M. Wt: 258.7 g/mol
InChI Key: XTFDZVGPYVRMGL-VIFPVBQESA-N
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Description

“(S)-1-Phenylethylamine” is a primary amine with the molecular formula C8H11N . It’s often used in the synthesis of enantiomeric products, including drugs or agrochemicals .


Synthesis Analysis

There have been developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) reported in the last decade . For instance, α-PEA was used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products .


Molecular Structure Analysis

The molecular structure of “(S)-1-Phenylethylamine” consists of a benzene ring attached to an ethylamine group .


Chemical Reactions Analysis

There are several chemical reactions associated with “(S)-1-Phenylethylamine”. For example, it can be converted into enantiopure ®-1-phenylethanols via a chemoenzymatic process in which manganese oxide driven oxidation was coupled with enzymatic biotransformation .


Physical And Chemical Properties Analysis

“(S)-1-Phenylethylamine” has a molecular formula of C8H11N, an average mass of 121.180 Da, and a monoisotopic mass of 121.089149 Da .

Scientific Research Applications

Synthesis and Antiviral Activity

A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, including compounds synthesized from 6-chloro-2-(trifluoromethyl)-9H-purine, demonstrated antirhinovirus activity. These compounds exhibited substantial activity against various rhinovirus serotypes, highlighting their potential as antiviral agents (Kelley, Linn, & Selway, 1989).

Chemical Reactions and Derivatives

The reactivity of 2-chloro-9-phenyl-9H-purine with different nucleophiles was explored, producing various substituted 9H-purine derivatives. These reactions demonstrate the chemical versatility of the purine scaffold, which is crucial for developing new compounds with diverse biological activities (Tanji, Kubota, Yamamoto, & Higashino, 1987).

Antimycobacterial Properties

A study on 9-benzyl-6-(2-furyl)purines, synthesized from the purine ring, revealed high antimycobacterial activity, especially for compounds with a chlorine atom at the 2-position. This suggests the potential use of these compounds in developing new antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Anticonvulsant Agents

Research on 9-alkyl-6-substituted-purines, prepared from 6-chloropurine, showed potent anticonvulsant activity. This indicates the potential of these purine derivatives as new classes of anticonvulsant agents (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).

Eco-friendly Synthesis

A catalytic protocol using cellulose sulfuric acid was developed for synthesizing 6-chloro-8-substituted-9H-purine derivatives. This method offers an eco-friendly approach with high yields and easy workup procedures, demonstrating the potential for sustainable synthesis of purine derivatives (Maddila, Momin, Lavanya, & Rao, 2016).

Safety And Hazards

“(S)-1-Phenylethylamine” is considered hazardous. It’s combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Future Directions

New advancements in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) have been reviewed . These advancements could potentially be applied to other similar compounds, leading to the development of new diamine-based catalysts and drugs .

properties

IUPAC Name

6-chloro-9-[(1S)-1-phenylethyl]purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-9(10-5-3-2-4-6-10)18-8-17-11-12(14)15-7-16-13(11)18/h2-9H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFDZVGPYVRMGL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Chloro-9-(1-phenylethyl)-9H-purine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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